1-(2,6,6-Trimethyloxan-2-yl)ethan-1-one
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Overview
Description
1-(2,6,6-Trimethyloxan-2-yl)ethan-1-one is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of an oxane ring substituted with a trimethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6,6-Trimethyloxan-2-yl)ethan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,6,6-trimethylcyclohexanone with ethyl chloroacetate in the presence of a base, followed by cyclization to form the oxane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The final product is typically purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6,6-Trimethyloxan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the trimethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
1-(2,6,6-Trimethyloxan-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-(2,6,6-Trimethyloxan-2-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or signal transduction.
Comparison with Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone
- 1-(6-bromopyridin-2-yl)ethan-1-one
Comparison: 1-(2,6,6-Trimethyloxan-2-yl)ethan-1-one is unique due to its oxane ring structure and trimethyl substitution, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73410-33-0 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(2,6,6-trimethyloxan-2-yl)ethanone |
InChI |
InChI=1S/C10H18O2/c1-8(11)10(4)7-5-6-9(2,3)12-10/h5-7H2,1-4H3 |
InChI Key |
MPWRLNBIWYQKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCC(O1)(C)C)C |
Origin of Product |
United States |
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